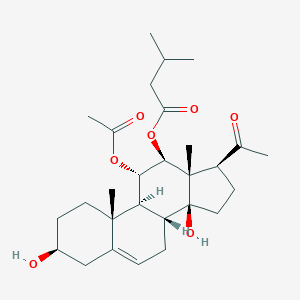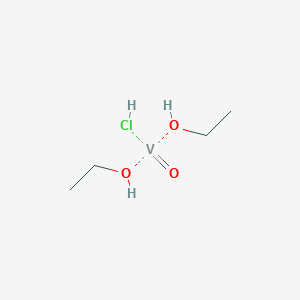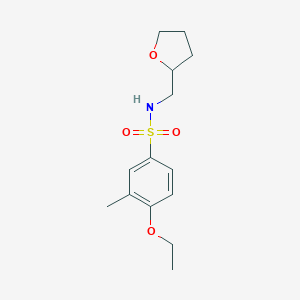
氯化铒(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erbium(III) chloride, also known as erbium(III) chloride, is a chemical compound with the formula ErCl₃. It is a violet solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in the preparation of erbium metal and has various applications in scientific research and industry .
科学研究应用
Erbium(III) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various erbium compounds and as a catalyst in organic reactions.
Medicine: It is used in the development of new materials for radiation therapy and imaging.
作用机制
Erbium(III) chloride, also known as Erbium trichloride, is a violet solid with the formula ErCl3 . This compound has a variety of applications in different fields, including its use as a catalyst and in the preparation of erbium metal .
Target of Action
Erbium(III) chloride primarily targets chemical reactions as a catalyst. It has been demonstrated in the acylation of alcohols and phenols and in an amine functionalisation of furfural . It is also a catalyst for Friedel–Crafts-type reactions .
Mode of Action
Erbium(III) chloride interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the reaction rate .
Biochemical Pathways
Its catalytic properties suggest that it can influence a variety of chemical reactions, particularly those involving the acylation of alcohols and phenols, and the functionalisation of amines .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary result of Erbium(III) chloride’s action is the acceleration of chemical reactions. By acting as a catalyst, it enables reactions to proceed more quickly and efficiently .
Action Environment
The action of Erbium(III) chloride can be influenced by environmental factors. For instance, its solubility in water suggests that the presence of water can affect its efficacy as a catalyst. Additionally, its stability may be affected by factors such as temperature and pH.
生化分析
Biochemical Properties
Erbium(III) chloride is known to be a powerful catalyst for the acylation of alcohols and phenols . It interacts with these biomolecules to facilitate biochemical reactions . The nature of these interactions is primarily catalytic, with Erbium(III) chloride enhancing the rate of reaction .
Molecular Mechanism
Erbium(III) chloride exerts its effects at the molecular level primarily through its role as a catalyst. It can facilitate the acylation of alcohols and phenols, likely through binding interactions with these molecules .
Metabolic Pathways
Its primary known biochemical role is as a catalyst in the acylation of alcohols and phenols .
准备方法
Erbium(III) chloride can be synthesized through several methods. One common method involves the reaction of erbium oxide (Er₂O₃) with ammonium chloride (NH₄Cl). The reaction proceeds in two steps:
- Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃
- (NH₄)₂ErCl₅ → ErCl₃ + 2 HCl + 2 NH₃
In the first step, erbium oxide reacts with ammonium chloride to form the ammonium salt of the pentachloride. In the second step, this salt is heated in a vacuum at 350-400°C to produce erbium trichloride .
化学反应分析
Erbium(III) chloride undergoes various chemical reactions, including:
Oxidation and Reduction: As a rare earth metal chloride, erbium trichloride can participate in redox reactions. For example, it can be reduced to erbium metal using reducing agents like lithium or sodium.
Substitution Reactions: Erbium(III) chloride can undergo substitution reactions where the chloride ions are replaced by other ligands. This is often seen in coordination chemistry where erbium forms complexes with different ligands.
Catalytic Reactions: Erbium(III) chloride is used as a catalyst in several organic reactions, such as the acylation of alcohols and phenols, and in amine functionalization of furfural.
相似化合物的比较
Erbium(III) chloride is similar to other rare earth metal chlorides, such as holmium(III) chloride and thulium(III) chloride. These compounds share similar chemical properties and are often used in similar applications. erbium trichloride is unique in its specific applications in fiber optics and bioactive materials .
Similar Compounds
- Holmium(III) chloride (HoCl₃)
- Thulium(III) chloride (TmCl₃)
- Yttrium(III) chloride (YCl₃)
These compounds, like erbium trichloride, are used in various scientific and industrial applications, but each has unique properties that make them suitable for specific uses.
属性
CAS 编号 |
10138-41-7 |
|---|---|
分子式 |
Cl3Er |
分子量 |
273.61 g/mol |
IUPAC 名称 |
erbium(3+);trichloride |
InChI |
InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3 |
InChI 键 |
HDGGAKOVUDZYES-UHFFFAOYSA-K |
SMILES |
Cl[Er](Cl)Cl |
规范 SMILES |
[Cl-].[Cl-].[Cl-].[Er+3] |
Key on ui other cas no. |
10138-41-7 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)

![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)

